molecular formula C9H7N5O4S B5508481 4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide

Cat. No.: B5508481
M. Wt: 281.25 g/mol
InChI Key: FHYALCMLFMBYGH-ONNFQVAWSA-N
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Description

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The presence of the nitrofuran moiety in its structure suggests potential antimicrobial properties, making it a compound of interest for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide typically involves the reaction of 4-methylthiadiazole-5-carboxylic acid with 5-nitrofuran-2-carbaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use as an antimicrobial agent and in the development of new therapeutic drugs.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and proliferation . The thiadiazole ring may also interact with specific enzymes and receptors, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-nitrofuran-2-carbaldehyde: Shares the nitrofuran moiety and exhibits similar antimicrobial properties.

    4-methylthiadiazole-5-carboxylic acid: Shares the thiadiazole ring and is used as a precursor in the synthesis of the target compound.

    Nitrofurantoin: A well-known nitrofuran derivative with antimicrobial activity.

Uniqueness

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide is unique due to the combination of the nitrofuran and thiadiazole moieties in its structure. This dual functionality enhances its potential biological activity and makes it a promising candidate for further research and development .

Properties

IUPAC Name

4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O4S/c1-5-8(19-13-11-5)9(15)12-10-4-6-2-3-7(18-6)14(16)17/h2-4H,1H3,(H,12,15)/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYALCMLFMBYGH-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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